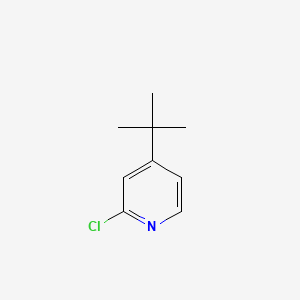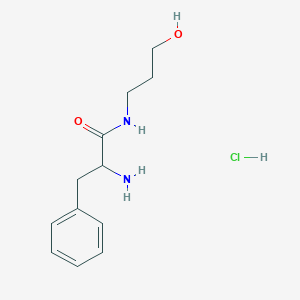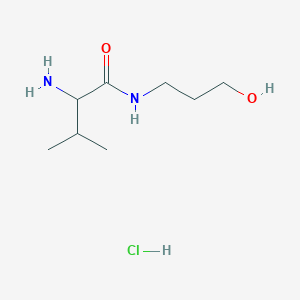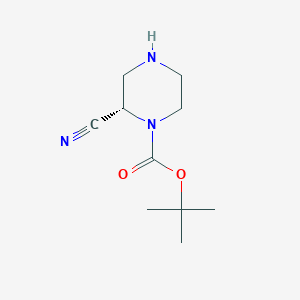
4-(叔丁基)-2-氯吡啶
描述
4-(Tert-butyl)-2-chloropyridine is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a boiling point of 103.7°C. Due to its unique properties, 4-(Tert-butyl)-2-chloropyridine is of interest to researchers in a variety of fields, including biochemistry and physiology.
科学研究应用
聚合和材料科学
4-(叔丁基)-2-氯吡啶及其衍生物在聚合科学中扮演着重要角色。例如,通过使用各种引发剂和试剂探索了包括4-(叔丁基)-2-氯吡啶在内的4-氯吡啶衍生物的聚缩合过程。这个过程有助于控制聚合反应,产生具有明确定义末端基团的聚合物,表明在创建具有预定属性的特定聚合物方面具有潜在应用(Nose, Iyoda, & Sanji, 2014)。
太阳能电池技术
在可再生能源领域,特别是太阳能电池技术中,4-(叔丁基)-2-氯吡啶已被研究用于提高染料敏化太阳能电池的开路电压。将4-(叔丁基)-2-氯吡啶添加到电解质中可降低界面缺陷密度和减少电荷载流子复合,从而提高太阳能电池的效率(Dürr, Yasuda, & Nelles, 2006)。
荧光染料应用
另一个应用领域是染料和颜料领域。4-(叔丁基)-2-氯吡啶衍生物,如4-叔丁基-1-(4'-二甲氨基苯甲亚胺)吡啶盐酸盐(BDPP),具有黄绿色荧光和压致变色等独特性质,使其成为有趣的荧光染料候选物(Gawinecki, Viscardi, Barni, & Hanna, 1993)。
化学合成和催化
在化学合成和催化中,该化合物及其相关结构被用于各种反应中。例如,一个相关化合物2-叔丁基-6-(4-氟苯基)吡啶在活化C-H键中显示出活性,展示了其在催化过程和复杂分子合成中的潜力(Crosby, Clarkson, & Rourke, 2009)。
环境应用
环境应用包括对吡啶衍生物的光解和光催化降解研究。对4-(叔丁基)-2-氯吡啶等取代吡啶的降解研究可以有助于环境修复,特别是在处理含有危险吡啶化合物的废水方面(Stapleton, Konstantinou, Mantzavinos, Hela, & Papadaki, 2010)。
作用机制
Pyridines
are a class of compounds that are used in a variety of applications, including as building blocks in the synthesis of pharmaceuticals and agrochemicals . They can act as ligands, binding to a variety of targets, and their mode of action can vary widely depending on the specific compound and target .
Tert-butyl compounds
, such as “4-(Tert-butyl)-2-chloropyridine”, are often used in organic synthesis due to their stability. The tert-butyl group is non-reactive and can serve as a protective group for reactive sites in a molecule during a chemical reaction .
The biochemical pathways affected by a specific pyridine or tert-butyl compound would depend on the compound’s specific targets and mode of action. Similarly, the pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted in the body—can vary widely .
The result of action of these compounds at the molecular and cellular level can include a wide range of effects, depending on the specific compound and its targets. These can include inhibiting or activating enzymes, binding to receptors and modulating their activity, and more .
The action environment can also influence the action, efficacy, and stability of these compounds. Factors such as pH, temperature, and the presence of other compounds can affect a compound’s stability and how it interacts with its targets .
属性
IUPAC Name |
4-tert-butyl-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNULHQVUWRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721046 | |
| Record name | 4-tert-Butyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81167-60-4 | |
| Record name | 4-tert-Butyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(tert-butyl)-2-chloropyridine enhance the performance of spiro-OMeTAD in perovskite solar cells?
A1: 4-(tert-butyl)-2-chloropyridine acts as a p-dopant for the spiro-OMeTAD hole-transport layer (HTL) in perovskite solar cells. [] Traditional p-doping methods using 4-tert-butylpyridine can lead to pore formation in the HTL, negatively impacting device performance. In contrast, 4-(tert-butyl)-2-chloropyridine facilitates instant p-doping and prevents pore formation. [] This results in improved hole mobility and conductivity within the HTL, leading to enhanced power conversion efficiency and device stability.
Q2: Are there any observed differences in material compatibility and stability when using 4-(tert-butyl)-2-chloropyridine compared to conventional dopants?
A2: Yes, the research indicates that using 4-(tert-butyl)-2-chloropyridine as a p-dopant significantly improves the stability of perovskite solar cells, particularly under thermal and humid conditions. [] The absence of pore formation in the HTL contributes to this enhanced stability. Further research may explore long-term stability and compatibility with various perovskite compositions and device architectures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)






![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)

